4(1H)-Quinazolinethione, 2,3-dihydro-2,2-dimethyl-3-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Quinazolinethione, 2,3-dihydro-2,2-dimethyl-3-(phenylmethyl)- is a heterocyclic compound that belongs to the quinazolinethione family This compound is characterized by a quinazoline ring system with a thione group at the 4-position, and it is further substituted with a 2,2-dimethyl-3-(phenylmethyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinethione, 2,3-dihydro-2,2-dimethyl-3-(phenylmethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzamide with carbon disulfide in the presence of a base, followed by alkylation with 2,2-dimethyl-3-(phenylmethyl) halide. The reaction conditions often require refluxing in an organic solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Quinazolinethione, 2,3-dihydro-2,2-dimethyl-3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazoline derivatives, and substituted quinazolinethiones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4(1H)-Quinazolinethione, 2,3-dihydro-2,2-dimethyl-3-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, bind to DNA, and interfere with cellular processes. Its biological activity is attributed to the presence of the quinazoline ring and the thione group, which can form covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: Lacks the thione group but shares the quinazoline ring system.
Quinazolinone: Contains a carbonyl group instead of a thione group.
Thioquinazoline: Similar structure but with different substituents.
Uniqueness
4(1H)-Quinazolinethione, 2,3-dihydro-2,2-dimethyl-3-(phenylmethyl)- is unique due to its specific substitution pattern and the presence of the thione group, which imparts distinct chemical and biological properties compared to other quinazoline derivatives.
Properties
CAS No. |
63991-68-4 |
---|---|
Molecular Formula |
C17H18N2S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
3-benzyl-2,2-dimethyl-1H-quinazoline-4-thione |
InChI |
InChI=1S/C17H18N2S/c1-17(2)18-15-11-7-6-10-14(15)16(20)19(17)12-13-8-4-3-5-9-13/h3-11,18H,12H2,1-2H3 |
InChI Key |
KJDOWELVVSEMAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=S)N1CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.